C.I. Mordant blue 9, disodium salt
Overview
Description
“C.I. Mordant blue 9, disodium salt” is also known as “6-(5-Chloro-2-hydroxy-3-sulfophenylazo)-5-hydroxy-1-naphthalenesulfonic acid disodium salt”. It is a reddish-violet powder or granules with a metallic luster .
Molecular Structure Analysis
The molecular structure of “C.I. Mordant blue 9, disodium salt” is represented by the linear formula “ClC6H2(OH)(SO3Na)N=NC10H5(OH)SO3Na”. It has a molecular weight of 502.81 .Physical And Chemical Properties Analysis
“C.I. Mordant blue 9, disodium salt” is a solid substance with a dye content of 50%. It is soluble in water at a concentration of 1 mg/mL. It has a maximum absorption wavelength (λmax) of 516 nm .Scientific Research Applications
Adsorption Studies
An experiment using commercial activated carbon as an adsorbent and C.I. Mordant Blue 9 as an adsorbate explored the effects of surface chemistry and ionic strength on dye adsorption. This study provided insights into water treatment processes and environmental remediation strategies, showcasing the dye's role in understanding adsorption dynamics under varying conditions (Martins & Nunes, 2015).
Dye–Surfactant Interaction
Research into the interactions between C.I. Mordant Blue 9 and surfactants via absorption spectroscopy revealed the complex dynamics involved in dye-surfactant interactions. These findings have implications for industries like textiles and cosmetics, where dye properties in the presence of various surfactants can significantly affect product quality and performance (Bielska, Sobczyńska, & Prochaska, 2009).
Fungal Decolorization
A study on the decolorization of C.I. Mordant Blue 9 using the white-rot fungi Phanerochaete chrysosporium highlighted the potential of biological methods for treating dye-contaminated water. Through the optimization of media constituents for the fungus, effective decolorization was achieved, pointing towards sustainable approaches in wastewater treatment (Singh, Pakshirajan, & Daverey, 2010).
Treatment of Model Wastewater
Comparative research on different methods for treating wastewater contaminated with C.I. Mordant Blue 9 explored the efficiency of various techniques, including ionic liquids, coagulation, sorption, and Fenton oxidation. This study contributes valuable information on the environmental management of dye-contaminated effluents, offering insights into the comparative advantages and limitations of each method (Šimek et al., 2016).
Trace Uranium Detection
The development of a stripping voltammetric procedure for the trace determination of uranium using the chelate of uranium with C.I. Mordant Blue 9 showcases the dye's application in analytical chemistry, particularly in the sensitive and precise detection of uranium levels, which is crucial for environmental monitoring and nuclear industry safety (Wang & Zadeii, 1987).
Future Directions
properties
IUPAC Name |
disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O8S2.2Na/c17-8-6-12(16(21)14(7-8)29(25,26)27)19-18-11-5-4-9-10(15(11)20)2-1-3-13(9)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDODHCPLWXDSI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063104 | |
Record name | C.I. Mordant Blue 9, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Mordant blue 9, disodium salt | |
CAS RN |
3624-68-8 | |
Record name | 1-Naphthalenesulfonic acid, 6-(2-(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl)-5-hydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Mordant Blue 9, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 6-(5-chloro-2-hydroxy-4-sulphophenylazo)-5-hydroxynaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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